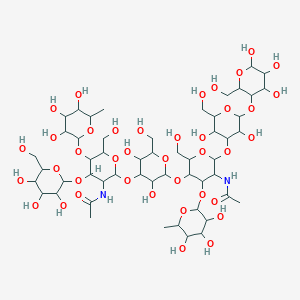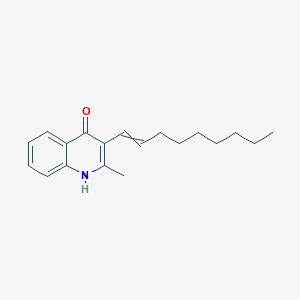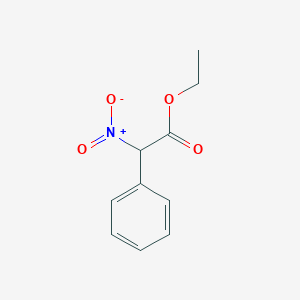
Laurifolin (flavonoid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurifolin is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Laurifolin, specifically, is found in certain plant species and contributes to their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Laurifolin can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the use of chalcones as intermediates, which are then cyclized to form the flavonoid structure. The reaction conditions typically include the use of acidic or basic catalysts, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: In industrial settings, the production of laurifolin often involves the extraction from natural sources using modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction. These methods are preferred due to their efficiency, selectivity, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Laurifolin undergoes various chemical reactions, including:
Oxidation: Laurifolin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert laurifolin into dihydroflavonoids.
Substitution: Substitution reactions can introduce different functional groups into the laurifolin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives.
Scientific Research Applications
Laurifolin has a wide range of scientific research applications:
Chemistry: Laurifolin is used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Laurifolin exhibits potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities
Industry: Laurifolin is used in the development of natural health products, cosmetics, and nutraceuticals.
Mechanism of Action
Laurifolin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Laurifolin scavenges free radicals and inhibits oxidative stress by donating electrons to stabilize reactive oxygen species.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Laurifolin induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Laurifolin is compared with other flavonoids such as quercetin, kaempferol, and myricetin:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Has potent antioxidant and neuroprotective activities
Laurifolin is unique due to its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5,9-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-20(2)17(24)7-12-16(26-20)9-14(23)18-13(22)8-15(25-19(12)18)10-3-5-11(21)6-4-10/h3-6,9,15,17,21,23-24H,7-8H2,1-2H3 |
InChI Key |
ASCNCUCRYYUACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)

![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)
